3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol
Description
Properties
IUPAC Name |
3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c1-19(2)13-8-10(14(15,16)17)7-12(18-13)9-4-3-5-11(20)6-9/h3-8,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHYMHMCPGNHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol typically follows a multi-step approach:
- Step 1: Preparation of the substituted pyridine intermediate bearing the trifluoromethyl and dimethylamino groups.
- Step 2: Coupling of the pyridine intermediate with a phenol derivative to form the target compound.
- Step 3: Purification and characterization of the final product.
Preparation of the Pyridine Intermediate
A key precursor is 6-dimethylamino-4-trifluoromethyl-pyridin-2-amine or its derivatives, which can be synthesized via:
- Nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions introducing the trifluoromethyl group at the 4-position of the pyridine ring.
- Dimethylamination at the 6-position through nucleophilic substitution or reductive amination methods.
For example, literature reports the use of 2-chloro-5-(trifluoromethyl)pyridin-4-amine derivatives prepared by coupling 2-chloro-5-(trifluoromethyl)pyridin-4-amine with various amides or amines under mild conditions using coupling agents such as HATU or COMU in the presence of bases like DIEA or TEA in solvents like dichloromethane (DCM).
Coupling with Phenol Derivative
The coupling of the pyridine intermediate with phenol to form the 3-(pyridin-2-yl)-phenol structure is often achieved by:
- Cross-coupling reactions such as Suzuki-Miyaura coupling , where a boronate ester derivative of the pyridine or phenol is reacted with the corresponding halogenated partner in the presence of palladium catalysts and bases.
- Thiocarbonyl or phenoxycarbonyl chloride-assisted coupling , which involves activating the amine or phenol group for nucleophilic substitution, as demonstrated in the synthesis of related carbothioamide derivatives.
Representative Synthetic Procedure
A typical procedure adapted from the literature for related compounds involves:
Purification and Characterization
- Purification is commonly performed by flash chromatography using silica gel columns with gradients of ethyl acetate and hexanes or by reverse-phase chromatography with acetonitrile/water mixtures containing trifluoroacetic acid (TFA) as a modifier.
- Characterization includes NMR spectroscopy (¹H and ¹³C NMR), high-resolution mass spectrometry (HRMS), and chromatographic techniques (HPLC or LC-MS) to confirm the structure and purity.
Data Table Summarizing Key Reaction Parameters
Research Findings and Optimization Notes
- The use of microwave-assisted heating can reduce reaction times significantly while maintaining or improving yields.
- Base choice and solvent system critically affect the efficiency of cross-coupling reactions; potassium phosphate in aqueous dioxane is preferred for Suzuki reactions involving heteroaryl substrates.
- The order of substituent introduction on the pyridine ring affects regioselectivity and overall yield; trifluoromethylation is typically introduced early due to its electron-withdrawing effects influencing subsequent reactions.
- Thiocarbonyl-based coupling methods provide an alternative for attaching arylpiperazine or related groups to the pyridine core, which can be adapted for phenol coupling with modifications.
Chemical Reactions Analysis
Types of Reactions
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halides, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Organic Synthesis
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through nucleophilic substitution reactions. This has been demonstrated in several studies where it was used to synthesize more complex molecules with potential pharmaceutical applications.
| Reaction Type | Example Product | Reference |
|---|---|---|
| Nucleophilic Substitution | Various derivatives | |
| Coupling Reactions | Biologically active compounds |
Biological Applications
The compound has garnered attention for its potential biological activities. Research indicates that it may interact with specific enzymes or receptors due to the presence of the dimethylamino and trifluoromethyl groups, enhancing its binding affinity.
Case Study: Anticancer Activity
In a study exploring novel anticancer agents, derivatives of this compound were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results showed promising activity, suggesting that modifications of this compound could lead to effective anticancer drugs .
Material Science
The compound is also explored for its utility in developing advanced materials, particularly in coatings and polymers where its phenolic group can enhance thermal stability and chemical resistance.
Application Example: Coatings
Research has shown that incorporating this compound into polymer matrices improves the thermal and mechanical properties of coatings, making them more suitable for industrial applications .
Mechanism of Action
The mechanism of action of 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Physicochemical Properties
The compound’s structure shares similarities with pyridine and pyrimidine derivatives bearing trifluoromethyl, chloro, and aryl substituents. Below is a comparative analysis:
Table 1: Key Properties of 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol and Analogues
*Estimated based on molecular formulas.
Key Observations:
- Acidity: The pKa of 6.48 is lower than unsubstituted phenols (pKa ~10), attributed to the electron-withdrawing -CF₃ group.
- Thermal Stability : Chloro-substituted derivatives exhibit higher melting points (268–287°C), likely due to stronger intermolecular forces (halogen bonding).
Biological Activity
Overview
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenol, also known by its CAS number 1311278-78-0, is a pyridine derivative characterized by the presence of a dimethylamino group, a trifluoromethyl group, and a phenolic moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H13F3N2O |
| Molecular Weight | 282.26 g/mol |
| IUPAC Name | 3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenol |
| InChI Key | SYHYMHMCPGNHKO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can modulate enzyme activity and influence cellular processes through binding to specific receptors or enzymes. This interaction may lead to alterations in signaling pathways relevant to disease processes.
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activities. For instance, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The IC50 values for these cell lines range from 0.87 to 12.91 μM, demonstrating a potent inhibitory effect compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which has higher IC50 values (17.02 μM for MCF-7) .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. It was found to have a favorable profile against certain kinases involved in cancer progression, with an IC50 value of approximately 290 nM for CDK6 . This suggests that it could act as a competitive ATP inhibitor, providing a basis for further development as an anticancer therapeutic.
Safety and Toxicity
In toxicity studies conducted on Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg. This indicates a favorable safety profile, which is crucial for potential therapeutic applications .
Case Studies and Research Findings
- Antiviral Activity : In addition to anticancer effects, the compound has shown antiviral properties against influenza A virus strains. In vivo studies demonstrated a significant reduction in viral load in infected mice, indicating its potential as an antiviral agent .
- Pharmacokinetics : The pharmacokinetic profile revealed an oral bioavailability of approximately 31.8% after administration of 10 mg/kg doses in animal models. This characteristic is essential for evaluating the drug's potential for human use .
- Mechanistic Studies : Further mechanistic studies have indicated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, specifically increasing caspase-9 levels significantly compared to controls .
Q & A
Q. Basic
- NMR : ¹⁹F NMR is essential for verifying trifluoromethyl group integrity (δ ≈ -60 to -70 ppm). ¹H NMR can resolve dimethylamino protons (δ 2.8–3.2 ppm) and phenolic -OH (δ 5–6 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 313.12).
- DFT calculations : Predict vibrational frequencies (IR) and NMR chemical shifts to validate experimental data .
How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Advanced
Discrepancies may arise from assay-specific conditions (e.g., pH, solvent, protein concentration). Methodological strategies include:
- Dose-response normalization : Compare EC₅₀ values under standardized buffer conditions (e.g., PBS at pH 7.4) .
- Solvent controls : Replace DMSO with PEG-400 to minimize cytotoxicity artifacts .
- Target validation : Use CRISPR knockouts or isoform-specific inhibitors to confirm on-target effects .
What experimental designs are recommended for studying the environmental fate of this compound?
Advanced
Adopt a compartmentalized approach to assess environmental persistence:
- Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions to simulate photolysis. Monitor degradation via HPLC-MS .
- Biotic transformation : Incubate with soil microcosms and quantify metabolites (e.g., demethylated or hydroxylated products) using LC-QTOF .
- Partition coefficients : Measure log Kow (octanol-water) and log Koc (organic carbon) to model bioaccumulation potential .
How does the trifluoromethyl group influence the compound’s binding affinity to biological targets compared to non-fluorinated analogs?
Advanced
The trifluoromethyl group enhances binding via:
- Hydrophobic interactions : Increased lipophilicity (clogP ≈ 2.5) improves membrane permeability and target engagement in hydrophobic pockets .
- Electron-withdrawing effects : Stabilizes hydrogen bonds with residues like Asp or Glu in enzymes .
- Comparative assays : Synthesize a methyl-substituted analog and measure ΔΔG binding using isothermal titration calorimetry (ITC). Fluorinated analogs often show 10–100x higher affinity .
What strategies mitigate byproduct formation during the synthesis of this compound?
Advanced
Common byproducts include dehalogenated or over-alkylated derivatives. Mitigation approaches:
- Protecting groups : Temporarily protect the phenolic -OH with tert-butyldimethylsilyl (TBS) during amination steps .
- Catalyst tuning : Use Pd(II)/SPhos systems to suppress β-hydride elimination in coupling reactions .
- Chromatographic purification : Employ reverse-phase HPLC with acetonitrile/water gradients (5→95%) to isolate the target compound from polar impurities .
How can researchers validate the compound’s stability under physiological conditions for in vivo studies?
Q. Advanced
- Plasma stability : Incubate with human plasma (37°C, 24 h) and quantify intact compound via LC-MS/MS. A degradation threshold of <20% is acceptable for pharmacokinetic studies .
- pH stability : Test in buffers ranging from pH 1.2 (simulating gastric fluid) to pH 7.4. Trifluoromethyl groups generally enhance acid resistance .
- Microsomal metabolism : Use liver microsomes + NADPH to identify oxidative metabolites (e.g., N-demethylation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
